molecular formula C14H17N5O4S2 B2600366 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034596-32-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2600366
CAS No.: 2034596-32-0
M. Wt: 383.44
InChI Key: OISGUSRSGPYIOL-UHFFFAOYSA-N
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Description

This specialized chemical compound, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, represents a structurally complex molecule designed for advanced pharmacological research and drug discovery applications. The compound features a hybrid heterocyclic architecture incorporating pyrazole, thiophene, and 2-oxoimidazolidine motifs, a structural framework recognized for its relevance in medicinal chemistry, particularly in the development of sodium channel inhibitors . Researchers investigating voltage-gated sodium channel Nav1.8 (SCN10A) function will find significant value in this molecule, as structurally related 2-oxo-oxazolidine-5-carboxamide derivatives have demonstrated potent activity as Nav1.8 inhibitors with potential applications in pain management and neuropharmacology . The molecular design integrates multiple privileged pharmacophores: the 1H-pyrazol-1-yl moiety contributes to hydrogen bonding capability and metabolic stability, the thiophen-3-yl group enhances aromatic stacking interactions, and the 3-(methylsulfonyl)-2-oxoimidazolidine component provides a conformationally constrained carboxamide functionality that may influence target binding affinity and selectivity. This sophisticated structural integration makes the compound particularly valuable for structure-activity relationship studies in ion channel research, mechanism-based assay development, and as a chemical probe for understanding signaling pathways in neuronal systems. The compound is offered exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

3-methylsulfonyl-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S2/c1-25(22,23)19-7-6-17(14(19)21)13(20)15-9-12(11-3-8-24-10-11)18-5-2-4-16-18/h2-5,8,10,12H,6-7,9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISGUSRSGPYIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, which features multiple heterocyclic structures including pyrazole and thiophene, is being studied for its pharmacological properties, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5O2SC_{13}H_{15}N_{5}O_{2}S with a molecular weight of 305.36 g/mol. The structure can be represented as follows:

Structure O=C1NCCN1C(=O)NCC(c1ccsc1)n1cccn1\text{Structure }O=C1NCCN1C(=O)NCC(c1ccsc1)n1cccn1

This compound's unique arrangement of functional groups contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing pyrazole and thiophene rings have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds were screened against E. coli, S. aureus, and B. subtilis, demonstrating zones of inhibition that suggest promising antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds with similar structures have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The presence of the thiophene ring may enhance these effects due to its electronic properties.

Study 1: Antimicrobial Screening

A recent synthesis of various pyrazole-thiazole derivatives included this compound. The study evaluated these compounds for their antimicrobial activity using the well diffusion method. Results indicated that several derivatives exhibited significant activity against P. mirabilis and A. niger, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 62.5 μg/mL .

CompoundMIC (μg/mL)Activity
Compound A31.25Good against A. niger
Compound B62.5Moderate against P. mirabilis
Compound C31.25Good against S. aureus

Study 2: Anti-inflammatory Activity

In another investigation, pyrazole-containing compounds were tested for their ability to reduce inflammation in a murine model. The results demonstrated that certain derivatives significantly lowered pro-inflammatory cytokines, indicating their potential use in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of Related Compounds

Compound Class Structural Features Biological Activity (Reported) Key Reference(s)
Pyrazole-carboxamide analogs Pyrazole + carboxamide (e.g., compounds 1a, 1b in ) Antimicrobial, enzyme inhibition
Thiophene derivatives Thiophene + sulfonyl groups Anticancer, kinase inhibition Not available in provided evidence
2-Oxoimidazolidine derivatives Imidazolidinone core + substituents Anti-inflammatory, CNS activity Not available in provided evidence

Key Observations:

Research Findings and Limitations

  • No pharmacological or biochemical data for the target compound exists in the provided evidence.
  • The synthesis of related compounds (e.g., ) highlights the need for advanced coupling reagents or catalysts to assemble the multi-heterocyclic framework.
  • Critical Knowledge Gaps: Stability under physiological conditions (e.g., hydrolysis of the imidazolidinone ring). ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

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